Cas no 1251570-11-2 (N-(2-chloro-4-methylphenyl)-2-3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)

N-(2-chloro-4-methylphenyl)-2-3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-chloro-4-methylphenyl)-2-3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide
- N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
- 1251570-11-2
- N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
- F3407-2899
- N-(2-chloro-4-methylphenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide
- AKOS024486006
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- Inchi: 1S/C19H15ClFN3O4S/c1-12-5-6-16(15(20)9-12)22-17(25)11-24-19(26)8-7-18(23-24)29(27,28)14-4-2-3-13(21)10-14/h2-10H,11H2,1H3,(H,22,25)
- InChI Key: VYKXKKWANIAFDG-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C)C=C1Cl)(=O)CN1N=C(S(C2=CC=CC(F)=C2)(=O)=O)C=CC1=O
Computed Properties
- Exact Mass: 435.0455830g/mol
- Monoisotopic Mass: 435.0455830g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 811
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104Ų
- XLogP3: 2.7
N-(2-chloro-4-methylphenyl)-2-3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-2899-15mg |
N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
1251570-11-2 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3407-2899-10μmol |
N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
1251570-11-2 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-2899-2μmol |
N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
1251570-11-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3407-2899-5mg |
N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
1251570-11-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-2899-20μmol |
N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
1251570-11-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-2899-2mg |
N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
1251570-11-2 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3407-2899-75mg |
N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
1251570-11-2 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F3407-2899-40mg |
N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
1251570-11-2 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3407-2899-10mg |
N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
1251570-11-2 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3407-2899-25mg |
N-(2-chloro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide |
1251570-11-2 | 25mg |
$109.0 | 2023-09-10 |
N-(2-chloro-4-methylphenyl)-2-3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide Related Literature
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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5. Book reviews
Additional information on N-(2-chloro-4-methylphenyl)-2-3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide
N-(2-Chloro-4-methylphenyl)-2-3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide (CAS No. 1251570-11-2): An Overview
N-(2-Chloro-4-methylphenyl)-2-3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide (CAS No. 1251570-11-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is characterized by its unique structural features and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings associated with this compound.
The chemical structure of N-(2-chloro-4-methylphenyl)-2-3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide is particularly noteworthy. It consists of a pyridazine core functionalized with a sulfonyl group and substituted aromatic rings. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The chloro and methyl substituents on the phenyl ring, along with the fluorine atom on the benzene ring, contribute to the compound's overall hydrophobicity and electronic characteristics.
The synthesis of N-(2-chloro-4-methylphenyl)-2-3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide typically involves multi-step reactions. One common approach is to start with the formation of the pyridazine core through a condensation reaction between an appropriate nitrile and hydrazine. Subsequent functionalization steps include the introduction of the sulfonyl group via sulfonylation reactions and the attachment of the substituted phenyl rings through coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These synthetic routes are well-documented in the literature and have been optimized to achieve high yields and purity.
In terms of biological activity, N-(2-chloro-4-methylphenyl)-2-3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide has shown promising results in various assays. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against kinases such as PI3K and mTOR, which are key players in cell signaling pathways associated with cancer and other proliferative disorders. Additionally, this compound has been evaluated for its anti-inflammatory properties and has shown efficacy in reducing cytokine production in vitro.
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide is an area of ongoing research. Preliminary studies suggest that it may interact with specific protein targets through hydrogen bonding and hydrophobic interactions. Molecular docking simulations have provided insights into the binding modes of this compound with its target proteins, highlighting key residues involved in the interaction. These findings are crucial for understanding the molecular basis of its biological activity and for guiding future drug design efforts.
Clinical trials involving N-(2-chloro-4-methylphenyl)-2-3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-y-lacetamide are currently in progress to evaluate its safety and efficacy in human subjects. Early-phase trials have shown promising results, with the compound demonstrating favorable pharmacokinetic properties and a manageable side-effect profile. However, further studies are needed to fully assess its therapeutic potential across different disease indications.
In addition to its potential as a therapeutic agent, N-(2-chloro-4-methylphenyl)-2-3-(3-fluorobenzenesulfonyl)-6-o-xo--1,6-dihydropyridazin--1-y-lacetamide has also been explored for its use as a tool compound in academic research. Its unique chemical structure makes it a valuable probe for studying enzyme inhibition and cellular signaling pathways. Researchers have utilized this compound to gain insights into the mechanisms underlying various biological processes and to identify novel therapeutic targets.
The future outlook for N-(2-chloro--4-methylphenyl)--2--3--(3--fluorobenzenesulfonyl)--6--oxo--1,-6-dihydropyridazin--1-y-lacetamide is promising. Ongoing research efforts aim to optimize its chemical structure for improved potency and selectivity while minimizing off-target effects. Additionally, there is a growing interest in developing prodrugs or drug delivery systems that can enhance the bioavailability and therapeutic index of this compound.
In conclusion, N-(2-chloro--4-methylphenyl)--2--3--(3--fluorobenzenesulfonyl)--6--oxo--1,-6-dihydropyridazin--1-y-lacetamide (CAS No. 1251570--11--2) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its promising biological activities, positions it as a potential candidate for treating various diseases. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in drug discovery and development.
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